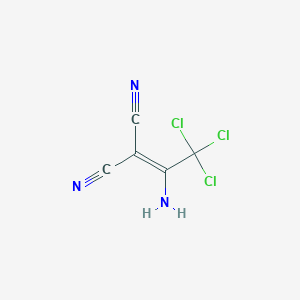

2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile

CAS No.: 1572-57-2

Cat. No.: VC2002654

Molecular Formula: C5H2Cl3N3

Molecular Weight: 210.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1572-57-2 |

|---|---|

| Molecular Formula | C5H2Cl3N3 |

| Molecular Weight | 210.44 g/mol |

| IUPAC Name | 2-(1-amino-2,2,2-trichloroethylidene)propanedinitrile |

| Standard InChI | InChI=1S/C5H2Cl3N3/c6-5(7,8)4(11)3(1-9)2-10/h11H2 |

| Standard InChI Key | XCHCMABVEJHUJZ-UHFFFAOYSA-N |

| SMILES | C(#N)C(=C(C(Cl)(Cl)Cl)N)C#N |

| Canonical SMILES | C(#N)C(=C(C(Cl)(Cl)Cl)N)C#N |

Introduction

Physical and Chemical Properties

2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile possesses distinct physical and chemical properties that are summarized in Table 1 below. These properties are fundamental to understanding its behavior in various chemical environments and its potential applications.

Table 1: Physical and Chemical Properties of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile

The compound contains three chlorine atoms in the trichloroethylidene group, which contributes to its relatively high molecular weight compared to other propanedinitrile derivatives. The presence of the nitrile groups (-C≡N) imparts polarizability to the molecule, while the amino group (-NH2) provides a site for hydrogen bonding and nucleophilic reactions .

Structural Characteristics

The structural features of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile contribute significantly to its chemical behavior and reactivity. The compound consists of several key functional groups arranged in a specific configuration:

-

A trichloroethylidene group (CCl3-C=) providing steric bulk and electron-withdrawing properties

-

An amino group (-NH2) functioning as a nucleophilic center and hydrogen bond donor

-

Two nitrile groups (-C≡N) that are electron-withdrawing and can participate in various transformations

-

A carbon-carbon double bond connecting the amino-trichloroethylidene portion to the malononitrile group

This structural arrangement creates a molecule with multiple reactive sites, making it valuable for various synthetic applications. The electron-withdrawing nature of the trichloroethylidene and nitrile groups influences the reactivity of the amino group and the carbon-carbon double bond, leading to unique reaction patterns .

Synthesis Methods

The synthesis of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile typically involves the reaction between trichloroacetonitrile and malononitrile in the presence of a base. This reaction pathway is consistent with other reported syntheses of similar trichloroethylidene derivatives .

The general synthetic approach can be described as follows:

-

Trichloroacetonitrile reacts with malononitrile under basic conditions

-

The reaction often takes place in alcohol solvents such as ethanol or methanol

-

Bases such as sodium hydroxide or potassium carbonate facilitate the reaction

-

The reaction generally proceeds at room temperature or slightly elevated temperatures

In related compounds, such as those mentioned in the literature about 3-Aryl-2-sulfanylpropenoic acids, 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile participates in reactions in refluxing acetic acid to form various heterocyclic products .

The synthesis of other trichloroethylidene derivatives, as reported in the literature, involves precision in reaction conditions, temperature control, and careful monitoring to ensure high yields and purity . Similar considerations would likely apply to the synthesis of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile.

Chemical Reactivity

The chemical reactivity of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile is influenced by its various functional groups, each contributing distinct reactive properties. Understanding these reactivity patterns is essential for utilizing this compound in synthetic applications.

Reactivity of the Nitrile Groups

The two nitrile groups in the propanedinitrile portion of the molecule are susceptible to various transformations:

-

Hydrolysis to form amides or carboxylic acids

-

Reduction to form primary amines

In particular, the reactivity of these nitrile groups makes the compound valuable in multicomponent reactions similar to those reported for malononitrile, where new heterocyclic systems can be constructed .

Reactivity of the Amino Group

The amino group serves as a nucleophilic center and can participate in various reactions:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Condensation with carbonyl compounds to form imines

Reactivity of the Trichloroethylidene Group

The trichloroethylidene group, with its three chlorine atoms, can undergo various transformations:

-

Nucleophilic substitution reactions, where one or more chlorine atoms are replaced

-

Elimination reactions leading to alkene or alkyne derivatives

The presence of these multiple reactive sites makes 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular structures .

Applications in Research and Industry

2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile has several potential applications in research and industry, stemming from its unique structure and reactivity.

Synthetic Building Block

The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can be used to construct more complex molecules, particularly heterocyclic compounds that may have applications in pharmaceuticals and materials science .

In particular, the reaction of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile with 3-Aryl-2-sulfanylpropenoic acids, as reported in the literature, demonstrates its utility in constructing novel heterocyclic frameworks .

Applications in Materials Science

The nitrile functional groups and the trichloroethylidene moiety may impart interesting electronic and optical properties to materials derived from this compound. This suggests potential applications in:

-

Functional materials with specific electronic properties

-

Optical materials with unique light-absorbing or light-emitting characteristics

The research on trichloroethylidene derivatives like those studied in the Knoevenagel-Doebner reaction suggests potential applications in materials science through the formation of new carbon-carbon bonds and functional group transformations .

Comparison with Related Compounds

To better understand the properties and potential applications of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile, it is valuable to compare it with structurally related compounds.

Comparison with Other Malononitrile Derivatives

Propanedinitrile (malononitrile) derivatives such as (2-methylpropylidene)propanedinitrile share some structural similarities with 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile, but differ in their substitution patterns . These differences affect their reactivity, physical properties, and potential applications as shown in Table 2.

Table 2: Comparison of 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile with Related Compounds

Comparison with Other Trichloroethylidene Derivatives

Various trichloroethylidene derivatives, such as those studied in the Knoevenagel-Doebner reaction, share the trichloroethylidene functional group with 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile but differ in other structural aspects . These differences lead to variations in their chemical behavior and applications.

The 1,2-O-(2,2,2-trichloroethylidene) derivatives studied in carbohydrate chemistry demonstrate how the trichloroethylidene group can be incorporated into complex molecular frameworks, suggesting potential synthetic pathways for 2-(1-Amino-2,2,2-trichloroethylidene)propanedinitrile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume